2,7-Diphenylbenzothieno[3,2-b] benzothiophene is a significant organic compound classified under the category of benzothieno[3,2-b] benzothiophenes. This compound has garnered attention due to its potential applications in organic electronics, particularly as a semiconductor material in organic field-effect transistors (OFETs). The compound's unique molecular structure and properties allow for effective charge transport, making it a candidate for high-performance electronic devices.
The empirical formula for 2,7-diphenylbenzothieno[3,2-b] benzothiophene is C26H16S, with a molecular weight of 392.54 g/mol. It is categorized as an organic semiconductor and is part of a broader class of materials known for their conductive properties in thin-film applications. The compound has been studied extensively for its electronic properties and structural characteristics, which are crucial for its performance in electronic devices .
The synthesis of 2,7-diphenylbenzothieno[3,2-b] benzothiophene typically involves several steps that can include various reactions such as cross-coupling and cyclization processes. A notable method employs a modular approach combining transition-metal-free Pummerer CH–CH-type cross-coupling with Newman–Kwart rearrangement to generate the desired BTBT scaffolds efficiently. This method allows for the introduction of different substituents at specific positions on the benzothiophene core, thus tailoring the electronic properties of the resulting compounds .
For example, one synthetic route begins with commercially available phenols and benzothiophene S-oxides as starting materials. The reaction conditions are optimized to facilitate high yields while maintaining structural integrity. The final product can be purified through methods such as sublimation or column chromatography to achieve the desired purity levels suitable for electronic applications .
The molecular structure of 2,7-diphenylbenzothieno[3,2-b] benzothiophene features a fused ring system that includes multiple thiophene units. The arrangement of phenyl groups at the 2 and 7 positions enhances the compound's planarity and contributes to its excellent charge transport properties. The structural configuration allows for efficient π-π stacking in solid-state forms, which is vital for its application in organic semiconductors.
The compound's crystallographic data reveal that it exhibits a high degree of order in thin films, which is beneficial for device performance. Additionally, computational studies have been employed to predict its electronic properties and absorption spectra, confirming that transitions primarily occur between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels .
In terms of chemical reactivity, 2,7-diphenylbenzothieno[3,2-b] benzothiophene can undergo various transformations that modify its electronic characteristics. For instance, oxidation reactions can introduce additional functional groups that alter the electron density within the molecule. These modifications can significantly impact its performance in electronic applications by tuning the energy levels of the HOMO and LUMO.
A specific reaction pathway includes bromination followed by oxidation using m-chloroperoxybenzoic acid to produce dibrominated derivatives that can then be further processed to yield more complex structures with enhanced properties .
The mechanism of action for 2,7-diphenylbenzothieno[3,2-b] benzothiophene in electronic devices involves charge transport facilitated by its π-conjugated structure. When incorporated into organic field-effect transistors, this compound allows for efficient charge carrier mobility due to its planar structure and strong intermolecular interactions.
Studies have shown that under operational conditions, charge carriers can migrate through the material with mobilities reaching up to 2.0 cm² V⁻¹ s⁻¹. This high mobility is attributed to favorable packing arrangements in thin films that promote effective charge transport pathways .
The physical properties of 2,7-diphenylbenzothieno[3,2-b] benzothiophene include:
Chemical properties include reactivity towards electrophiles due to the presence of sulfur atoms within the structure. This reactivity can be exploited in further functionalization processes aimed at enhancing its performance in specific applications .
The primary application of 2,7-diphenylbenzothieno[3,2-b] benzothiophene lies in organic electronics. Its role as an organic semiconductor makes it suitable for use in:
Research continues into optimizing this compound's properties through various synthetic modifications to enhance its applicability across different fields within organic electronics .
The synthesis of unsymmetrical BTBT derivatives has been revolutionized by modular strategies that enable precise control over molecular architecture. A breakthrough approach combines a transition-metal-free Pummerer CH–CH-type cross-coupling with a Newman–Kwart rearrangement, allowing efficient construction of unsymmetrical [1]benzothieno[3,2-b][1]benzothiophene scaffolds. This method utilizes readily available benzothiophene S-oxides and phenols as coupling partners, generating functionalized intermediates that undergo sequential cyclization [1].
A key advantage of this modular route is its regiochemical flexibility. By selecting meta- or para-substituted phenol partners, researchers can systematically introduce electron-donating or electron-withdrawing groups at specific positions along the BTBT core. For example, coupling of benzothiophene S-oxide with brominated phenols yields intermediates like 3ac and 3bb–3bg, which serve as precursors for unsymmetrical BTBTs with tailored electronic properties. This approach has enabled the synthesis of high-performance semiconductors such as 2-decyl-7-phenyl-BTBT (4eb), which exhibits exceptional hole mobility (14.7 cm² V⁻¹ s⁻¹) in organic transistors [1] [7].
Table 1: Modular Synthesis of Representative Unsymmetrical BTBT Derivatives
Compound | Substituent (C2) | Substituent (C7) | Key Synthetic Step | Hole Mobility (cm² V⁻¹ s⁻¹) |
---|---|---|---|---|
4eb | Decyl | Phenyl | Pummerer/N-K sequence | 14.7 [1] |
4ef | Decyl | NMe₂ | Parallel route synthesis | - |
4eg | Decyl | CF₃ | Functional group tuning | - |
4eh | Decyl | OMe | HOMO level modulation | - |
Conventional BTBT syntheses often rely on transition-metal-catalyzed reactions, risking metallic contamination that degrades semiconductor performance. Advanced metal-free coupling strategies overcome this limitation while enabling versatile functionalization. The Pummerer coupling reaction activates benzothiophenes via S-oxidation rather than metal catalysis, generating electrophilic intermediates that couple efficiently with phenolic nucleophiles [1]. This approach tolerates diverse functional groups, including bromo substituents (3ac, 3bb–3bg), methoxy groups (3bf, 3ef, 3eh), and trifluoromethyl moieties (3bg, 3eg), providing exceptional synthetic flexibility [1].
The Negishi cross-coupling represents another powerful tool for installing complex substituents. Recent work demonstrates its efficacy in synthesizing alkyl-thiophene-functionalized BTBT derivatives like HexT-BTBT and EHexT-BTBT from 2,7-diiodo-BTBT precursors. These reactions proceed in 68–77% yield, enabling the attachment of solubilizing alkyl chains without metal contamination [7]. The resulting semiconductors form highly homogeneous thin films with granular or terrace-like morphologies when deposited via thermal evaporation, achieving hole mobilities up to 0.10 cm² V⁻¹ s⁻¹ in organic field-effect transistors [7].
Sublimation purification is critical for achieving the high crystallinity and electronic-grade purity required for high-performance DPh-BTBT semiconductors. This technique exploits the thermodynamic principle that certain solids transition directly from solid to vapor phase below their triple point pressure-temperature conditions, bypassing the liquid phase entirely. For DPh-BTBT, this process occurs under reduced pressure (< 20 torr) at temperatures approaching its melting point (363–368°C) [3] [4] [8].
Table 2: Sublimation Conditions and Outcomes for Semiconductor Purification
Material | Sublimation Apparatus | Temperature Range | Pressure | Cold Finger Medium | Purity Outcome |
---|---|---|---|---|---|
DPh-BTBT | Dedicated sublimator | 360-365°C | < 20 torr | Liquid N₂ or dry ice | 99% [8] |
Ferrocene | Schlenk-line compatible | 80°C | Static vacuum | Ice-water slurry | 99.6% [2] |
General method | Beaker/watch glass | Compound-dependent | Atmospheric | Ambient cooling | Moderate purity |
Commercial DPh-BTBT designated as "sublimed grade" (99% purity) undergoes specialized processing in equipment featuring a cold-finger condenser maintained with cryogenic media (liquid nitrogen or dry ice/acetone mixtures). This configuration creates a steep thermal gradient that drives vapor deposition of purified molecules onto the chilled surface, leaving non-volatile impurities in the source chamber. The process enhances molecular ordering in thin films, contributing to the material’s exceptional hole mobility (2.0 cm² V⁻¹ s⁻¹) in organic transistors [3] [5]. Crucially, vacuum sublimation minimizes oxidative degradation during purification—a vital consideration for air-sensitive semiconductors [8].
Strategic functionalization of the DPh-BTBT core enables precise tuning of energy levels and charge transport characteristics. The introduction of electron-donating or electron-withdrawing groups at the C7 position systematically modulates highest occupied molecular orbital (HOMO) energies, as verified by cyclic voltammetry and ultraviolet photoelectron spectroscopy (UPS):
UPS analysis confirms that pristine DPh-BTBT exhibits a deep ionization potential of -5.6 eV—significantly lower than pentacene (-4.9 eV)—which enhances its resistance to oxidative degradation in ambient conditions. This property, combined with its wide HOMO-LUMO gap (-5.6 eV HOMO, -2.4 eV LUMO), underpins the material’s exceptional air stability in electronic devices [8] [10].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2